3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a [1,2,4]triazolo[4,3-a]quinazolin ring and a fluorobenzyl group. These types of compounds are often studied for their potential applications in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amino group might participate in condensation reactions, while the thioether group might undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using a combination of experimental techniques and computational methods .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of triazoloquinazolines and quinazolinones have been a significant area of research. Studies have focused on developing novel synthetic routes to these compounds due to their potential pharmacological activities. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide and isocyanates demonstrates innovative methods to create heterocyclic compounds with complex structures (Chern et al., 1988). Similarly, the creation of novel 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through three-component condensation highlights the versatility of these frameworks in synthesizing diverse molecular architectures (Shikhaliev et al., 2005).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of quinazoline derivatives have been a focal point of research. The study of quinoline derivatives containing an azole nucleus, for example, revealed that modifications to the quinoline structure could lead to compounds with significant antimicrobial properties (Özyanik et al., 2012). Furthermore, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and found to possess good antimicrobial activities, indicating the potential of these compounds in developing new antibacterial agents (Yan et al., 2016). Additionally, a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, demonstrating significant anticancer activity against human neuroblastoma and colon carcinoma cell lines, highlighting the therapeutic potential of these compounds in oncology (Reddy et al., 2015).
Molecular Interactions and Bioactivity
Investigations into the molecular interactions and bioactivity of triazoloquinazoline derivatives have provided insights into their potential applications in medicinal chemistry. For instance, derivatives of the triazoloquinazoline adenosine antagonist (CGS15943) were found to be selective for the human A3 receptor subtype, indicating the specificity of these compounds towards particular biological targets and their potential in drug development (Kim et al., 1996).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to target pcaf (p300/cbp-associated factor), a histone acetyltransferase involved in transcriptional regulation .
Mode of Action
Similar compounds have been suggested to bind to their targets, resulting in changes in the target’s function
Biochemical Pathways
Similar compounds have been found to affect the histidine production pathway
Result of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O3S/c1-15(2)27-20(32)11-12-30-22(34)18-5-3-4-6-19(18)31-23(30)28-29-24(31)35-14-21(33)26-13-16-7-9-17(25)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHDIAWVPKGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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